N-methyl-N-nonadecyl-1-docosanamine
Overview
Description
N-methyl-N-nonadecyl-1-docosanamine is a long-chain tertiary amine with the molecular formula C42H87NThis compound is primarily used in the production of surfactants, which are essential in various industrial applications, including personal care products, detergents, and fabric softeners .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-nonadecyl-1-docosanamine can be synthesized through the alkylation of primary amines with long-chain alkyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amine, followed by the addition of the alkyl halide to form the tertiary amine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps, such as distillation or crystallization, to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-nonadecyl-1-docosanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides, which are also used as surfactants.
Reduction: Reduction reactions can convert the tertiary amine into secondary or primary amines, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, often under anhydrous conditions.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
N-methyl-N-nonadecyl-1-docosanamine has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of personal care products, detergents, and fabric softeners.
Mechanism of Action
The mechanism of action of N-methyl-N-nonadecyl-1-docosanamine primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in applications such as detergents and emulsifiers. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-octadecyl-1-docosanamine
- N-methyl-N-eicosyl-1-docosanamine
- N-methyl-N-heneicosyl-1-docosanamine
Uniqueness
N-methyl-N-nonadecyl-1-docosanamine is unique due to its specific chain length, which provides optimal surfactant properties for certain applications. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it highly effective in reducing surface tension and enhancing solubility .
Properties
IUPAC Name |
N-methyl-N-nonadecyldocosan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H87N/c1-4-6-8-10-12-14-16-18-20-22-23-24-26-28-30-32-34-36-38-40-42-43(3)41-39-37-35-33-31-29-27-25-21-19-17-15-13-11-9-7-5-2/h4-42H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYGGVGFAPHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H87N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337774 | |
Record name | N-Methyl-N-nonadecyldocosan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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